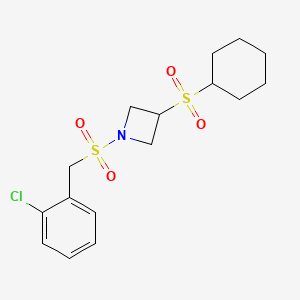

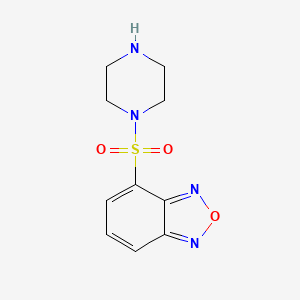

3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H26N4O4 and its molecular weight is 482.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Pathways and Cytotoxic Potential

Research has explored the synthesis of quinazolinone derivatives with significant cytotoxic activity against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent growth inhibitory properties against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds demonstrating IC(50) values less than 10 nM. These compounds have been synthesized through reactions involving 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione and primary amines, leading to the production of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids (Deady et al., 2003). Similarly, novel quinazolinone derivatives synthesized from para-amino-m-cresol and antranilic acid, then tested for cytotoxic activity against MCF-7 and HeLa cell lines, demonstrated significant cytotoxicity, with some showing high potency (Poorirani et al., 2018).

Herbicidal Activity of Quinazolinone Derivatives

Research into novel 4-hydroxyphenylpyruvate dioxygenase inhibitors has led to the discovery of quinazoline-2,4-dione hybrids displaying excellent herbicidal activity. These compounds, designed through a ring-expansion strategy, exhibit significant potency against resistant weeds, with some derivatives showing broad-spectrum weed control and excellent crop safety (He et al., 2020). Further studies synthesized triketone-containing quinazoline-2,4-dione derivatives, which demonstrated better or excellent herbicidal activity against a wide range of weeds. This research highlights the quinazoline-2,4-dione motif's potential for further optimization in herbicide development (Wang et al., 2014).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2,5-dimethylphenyl)-2-amino-4(3H)-quinazolinone, which is then reacted with 3-(4-isopropoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde to form the second intermediate, 3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "2,5-dimethylaniline", "2-chloroacetyl chloride", "sodium hydroxide", "acetic acid", "4-isopropoxyphenylhydrazine", "acetic anhydride", "phosphorus oxychloride", "sodium bicarbonate", "3-(4-isopropoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde" ], "Reaction": [ "Step 1: 2,5-dimethylaniline is reacted with 2-chloroacetyl chloride in the presence of sodium hydroxide to form 3-(2,5-dimethylphenyl)-2-chloroacetylquinazolin-4(3H)-one.", "Step 2: The intermediate from step 1 is then treated with acetic acid to form 3-(2,5-dimethylphenyl)-2-acetylquinazolin-4(3H)-one.", "Step 3: 4-isopropoxyphenylhydrazine is reacted with acetic anhydride to form 4-isopropoxyphenylhydrazide.", "Step 4: The intermediate from step 2 is then reacted with phosphorus oxychloride to form 3-(2,5-dimethylphenyl)-2-chloroquinazolin-4(3H)-one.", "Step 5: The intermediate from step 4 is then treated with sodium bicarbonate and 4-isopropoxyphenylhydrazide to form 3-(2,5-dimethylphenyl)-2-(4-isopropoxyphenyl)-4(3H)-quinazolinone.", "Step 6: The final intermediate, 3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, is then formed by reacting the intermediate from step 5 with 3-(4-isopropoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of acetic acid." ] } | |

Numéro CAS |

1358107-82-0 |

Formule moléculaire |

C28H26N4O4 |

Poids moléculaire |

482.54 |

Nom IUPAC |

3-(2,5-dimethylphenyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C28H26N4O4/c1-17(2)35-21-13-11-20(12-14-21)26-29-25(36-30-26)16-31-23-8-6-5-7-22(23)27(33)32(28(31)34)24-15-18(3)9-10-19(24)4/h5-15,17H,16H2,1-4H3 |

Clé InChI |

PVXUGBAWZIXFEE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2828561.png)

![2-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2828566.png)

![Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2828570.png)

![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2828572.png)

![N-(1-(furan-2-carbonyl)indolin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2828573.png)

![N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2828574.png)